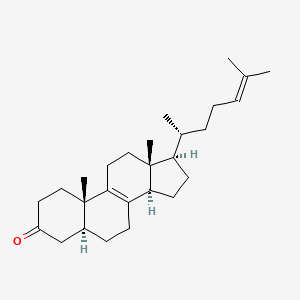

zymosterone

Description

Historical Context of Zymosterone Identification as a Sterol Intermediate

The journey to understanding this compound's role began with broader investigations into the multi-step process of converting lanosterol (B1674476) to cholesterol. Early research focused on identifying the sequence of demethylation and reduction reactions. The identification of this compound as a distinct intermediate was a significant step in piecing together this complex puzzle. Studies in yeast, particularly Saccharomyces cerevisiae, were instrumental in elucidating the ergosterol (B1671047) biosynthesis pathway, where zymosterol (B116435), the reduced form of this compound, was identified. nih.gov The accumulation of zymosterol in yeast grown with ethionine, an inhibitor of methylation, provided early evidence of its role as an intermediate. nih.gov Later, the focus shifted to mammalian systems, where the corresponding steps in cholesterol synthesis were being mapped out.

Overview of this compound's Central Position in Sterol Metabolic Networks

This compound is positioned at a critical juncture in the post-squalene segment of sterol biosynthesis. nih.govoup.com It is formed from 4α-carboxy-5α-cholesta-8,24-dien-3β-ol through the action of the enzyme sterol-4-alpha-carboxylate-3-dehydrogenase, which also decarboxylates the precursor. nih.gov The subsequent and crucial step is the reduction of this compound's 3-keto group to a 3-hydroxyl group, yielding zymosterol. nih.govmedchemexpress.comreactome.org This reaction is catalyzed by the enzyme 3-keto-steroid reductase, also known as hydroxysteroid (17β) dehydrogenase 7 (HSD17B7) in mammals and Erg27p in yeast. oup.commedchemexpress.comebi.ac.uk

This conversion is vital as it restores the hydroxyl group that is characteristic of cholesterol and other mature sterols. ebi.ac.uk The central placement of this compound is highlighted by its role as a substrate for HSD17B7, an enzyme that has garnered significant research interest due to its dual function in both cholesterol and sex steroid metabolism. ebi.ac.ukendocrine-abstracts.orgresearchgate.net

Table 1: this compound in the Sterol Biosynthesis Pathway

| Precursor | Enzyme | Product |

| 4α-carboxy-5α-cholesta-8,24-dien-3β-ol | Sterol-4-alpha-carboxylate-3-dehydrogenase | This compound |

| This compound | 3-keto-steroid reductase (HSD17B7/Erg27p) | Zymosterol |

Evolution of Research Paradigms in this compound Investigation

The investigation of this compound and its metabolic role has evolved in tandem with advancements in scientific methodology.

Early Biochemical Approaches: Initial studies relied on classic biochemical techniques. This involved using metabolic inhibitors, like ethionine, in yeast to cause the accumulation of specific intermediates, which could then be isolated and identified. nih.gov These studies followed a positivist paradigm, assuming an objective reality that could be understood through empirical observation and measurement. banglajol.infogajrc.comsaskoer.ca

Enzymology and Molecular Biology: The focus then shifted to identifying and characterizing the enzymes responsible for the metabolic conversions. The cloning and functional characterization of genes like ERG27 in yeast and HSD17B7 in humans were major breakthroughs. oup.comebi.ac.uk This research paradigm allowed for a more detailed, mechanistic understanding of the processes involved. Yeast complementation assays, where the human HSD17B7 gene was shown to rescue the function of a deficient yeast strain, provided powerful evidence for its role as a 3-ketosteroid reductase. oup.com

Genetics and Model Organisms: The development of knockout mouse models, such as the Hsd17b7 deficient mouse, has been crucial in understanding the in vivo physiological relevance of this compound metabolism. endocrine-abstracts.orgplos.org These studies demonstrated that the disruption of the conversion of this compound to zymosterol is embryonically lethal, highlighting the essential nature of this metabolic step for proper development, particularly of the brain and cardiovascular system. endocrine-abstracts.org This approach aligns with a post-positivist view, acknowledging that our understanding of reality is constructed but still strives for objectivity through rigorous experimentation.

Metabolomics and Systems Biology: Modern research now employs sophisticated techniques like gas chromatography-mass spectrometry (GC-MS) to analyze the entire sterol profile in tissues and cells. researchgate.net This has allowed for a more comprehensive, systems-level understanding of how perturbations in the pathway, such as in the rudolph mouse mutant (an allele of Hsd17b7), lead to the accumulation of this compound and other precursors, and how this impacts broader signaling pathways like the Hedgehog signaling pathway. plos.orgresearchgate.net This reflects a more constructivist or interpretivist paradigm, where the focus is on understanding the complex interplay of molecules within a biological system. banglajol.infodwu.ac.pgcentre-univ-mila.dz

Table 2: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₇H₄₂O avantiresearch.com |

| Molecular Weight | 382.62 g/mol sigmaaldrich.com |

| CAS Number | 27192-37-6 avantiresearch.com |

| Physical State | Solid (Powder) sigmaaldrich.comymdb.ca |

| Melting Point | 110 °C ymdb.ca |

| Synonyms | 5α-cholesta-8,24-dien-3-one, cholesta-8,24-dien-3-one nih.govymdb.ca |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,4,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,19-20,23-24H,6,8-17H2,1-5H3/t19-,20+,23-,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNLIRXIJAVBNM-ZSBATXSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801344697 | |

| Record name | 5alpha-Cholesta-8,24-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27192-37-6 | |

| Record name | 5alpha-Cholesta-8,24-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways Involving Zymosterone

Zymosterone serves as a key metabolic junction in the later stages of sterol biosynthesis, participating in distinct yet parallel pathways in different biological kingdoms.

This compound in Mammalian Cholesterol Biosynthesis

In mammals, this compound is an integral component of the post-squalene segment of cholesterol biosynthesis, specifically within the Bloch pathway. reactome.orgreactome.orgutsouthwestern.edu This pathway is one of the two major routes for cholesterol synthesis from lanosterol (B1674476), the other being the Kandutsch-Russell pathway. reactome.orgreactome.org The Bloch pathway, which involves intermediates with a double bond in the side chain, is particularly prominent in tissues with high rates of cholesterol synthesis, such as the liver. reactome.orgutsouthwestern.edu this compound's appearance in this pathway marks a crucial step in the demethylation and modification of the sterol nucleus.

Upstream Sterol Intermediates Leading to this compound Formation

The formation of this compound is a result of a series of enzymatic reactions acting on earlier sterol intermediates. One of the direct precursors to this compound is 4α-carboxy-5α-cholesta-8,24-dien-3β-ol. ijbs.comnih.gov The conversion of this carboxylated sterol to this compound is catalyzed by the enzyme sterol-4-alpha-carboxylate-3-dehydrogenase, which is encoded by the NSDHL gene. ijbs.comnih.gov This reaction involves the decarboxylation and dehydrogenation of the precursor.

Another significant upstream intermediate is 4-methylthis compound. ebi.ac.ukunito.itresearchgate.netrhea-db.orgresearchgate.net This compound is structurally similar to this compound but retains a methyl group at the C-4 position. The enzyme 17β-hydroxysteroid dehydrogenase type 7 (HSD17B7), a 3-ketosteroid reductase, is responsible for the reduction of 4-methylthis compound to 4-methylzymosterol. unito.itresearchgate.netrhea-db.orgresearchgate.net The pathway leading to 4-methylthis compound involves the conversion of 3-keto-4-methylzymosterol by a 3-keto-steroid reductase. nih.gov The subsequent removal of the C-4 methyl group from 4-methylzymosterol eventually leads to the formation of this compound.

The following table summarizes the key upstream intermediates and the enzymes involved in their conversion towards this compound.

| Upstream Intermediate | Enzyme | Product |

| 4α-carboxy-5α-cholesta-8,24-dien-3β-ol | Sterol-4-alpha-carboxylate-3-dehydrogenase (NSDHL) | This compound |

| 3-keto-4-methylzymosterol | 3-keto-steroid reductase | 4α-methylzymosterol |

| 4-methylthis compound | 17β-hydroxysteroid dehydrogenase type 7 (HSD17B7) | 4-methylzymosterol |

Downstream Conversion of this compound to Zymosterol (B116435) in Mammals

The primary fate of this compound in the mammalian cholesterol biosynthesis pathway is its reduction to zymosterol. oup.commedchemexpress.comnih.govendocrine-abstracts.orgresearchgate.netscientificlabs.comoup.com This critical conversion is catalyzed by the enzyme hydroxysteroid (17β) dehydrogenase 7 (HSD17B7), which functions as a 3-ketosteroid reductase in this context. oup.commedchemexpress.comnih.govendocrine-abstracts.orgresearchgate.netscientificlabs.comoup.com The reaction utilizes reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a cofactor and occurs in the endoplasmic reticulum, the site of post-squalene cholesterogenesis. oup.com The conversion of the 3-keto group of this compound to a 3β-hydroxyl group in zymosterol is a crucial step in restoring the sterol's characteristic hydroxyl group, which is ultimately present in cholesterol. ebi.ac.ukunito.itresearchgate.netrhea-db.orgresearchgate.net

The significance of this enzymatic step is underscored by in vivo studies. Mice with a deficiency in HSD17B7 exhibit an accumulation of lanosterol and squalene (B77637) and a marked reduction in late-stage cholesterol biosynthesis intermediates, leading to embryonic lethality. endocrine-abstracts.org This highlights the essential role of the this compound to zymosterol conversion for de novo cholesterol synthesis and normal embryonic development. endocrine-abstracts.org

Intermediary Role of this compound in Specific Cholesterol Biosynthesis Branches

This compound is a key intermediate in the Bloch pathway, leading to the formation of desmosterol (B1670304) before its final conversion to cholesterol. reactome.org The product of this compound reduction, zymosterol, represents a significant branch point in cholesterol synthesis. dokumen.pubwikipedia.org From zymosterol, the pathway can continue along the Bloch pathway, or it can be shunted towards the Kandutsch-Russell pathway. reactome.orgdokumen.pub This flexibility allows for tissue-specific variations in cholesterol synthesis. utsouthwestern.edu While this compound itself is committed to the Bloch pathway, its conversion product, zymosterol, allows for this metabolic crossover. dokumen.pub

This compound in Fungal Ergosterol (B1671047) Biosynthesis

This compound is not exclusive to mammalian biochemistry; it also plays a crucial role in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes.

This compound as a Key Intermediate in Yeast Ergosterol Synthesis

In yeast, such as Saccharomyces cerevisiae, this compound is a pivotal intermediate in the ergosterol biosynthesis pathway. medchemexpress.comscientificlabs.commedchemexpress.comyeastgenome.org Its role is analogous to that in mammalian cholesterol synthesis, where it serves as a substrate for a 3-keto sterol reductase. In yeast, this enzyme is known as ERG27. medchemexpress.comscientificlabs.commedchemexpress.comyeastgenome.org ERG27 catalyzes the conversion of this compound to zymosterol, a critical step for the production of ergosterol. medchemexpress.comscientificlabs.commedchemexpress.com Interestingly, the human HSD17B7 is the ortholog of the yeast ERG27, and expression of the human enzyme can complement the deficiency in an ERG27-mutant yeast strain. ebi.ac.ukoup.com

The ergosterol pathway in yeast has been extensively studied, and the conversion of this compound is recognized as a key step. In some mutant strains of yeast, the disruption of ERG27 leads to the accumulation of 3-ketosteroids, including 4-methyl this compound, highlighting the central role of this enzyme and its substrate in the pathway. researchgate.net

Enzymatic Steps Following this compound Conversion in Fungal Ergosterol Pathways

In fungi, the biosynthesis of ergosterol is critical for cell membrane integrity and function. ontosight.aifrontiersin.org The pathway diverges significantly from that in animals and plants after the formation of this compound. Following the conversion of lanosterol to this compound, a series of enzymatic modifications occur in the endoplasmic reticulum to produce ergosterol. mdpi.com

The first dedicated step in this latter part of the fungal pathway is the methylation of zymosterol (the reduced form of this compound) at the C-24 position. mdpi.com This reaction is catalyzed by S-adenosyl methionine-dependent C-24 sterol methyltransferase, encoded by the ERG6 gene, to produce fecosterol (B45770). mdpi.com

Subsequent enzymatic reactions modify the sterol ring and side chain. These steps include:

Desaturation at C-22: Catalyzed by C-22 desaturase (ERG5).

Isomerization at C-8: The C-8(9) double bond is isomerized to a C-7(8) double bond by the C-8 sterol isomerase (ERG2). This step yields episterol (B45613). nih.gov

Desaturation at C-5: A double bond is introduced at the C-5 position by the C-5 desaturase (ERG3). frontiersin.org

Reduction at C-24(28): The final step in the main pathway involves the reduction of the double bond in the side chain by the C-24(28) sterol reductase (ERG4) to form the final product, ergosterol. nih.gov

The order of these final steps can sometimes vary between different fungal species. frontiersin.org The disruption of these enzymatic steps can lead to the accumulation of various ergosterol precursors and is a primary target for many antifungal drugs. frontiersin.orgmdpi.com

Table 1: Key Enzymes in Fungal Ergosterol Pathway Following this compound

| Enzyme | Gene (S. cerevisiae) | Function | Substrate (Post-Zymosterol) | Product |

|---|---|---|---|---|

| 3-keto sterol reductase | ERG27 | Reduction of 3-keto group | This compound | Zymosterol |

| C-24 sterol methyltransferase | ERG6 | Methylation at C-24 | Zymosterol | Fecosterol |

| C-8 sterol isomerase | ERG2 | Isomerization of C8=C9 bond | Fecosterol | Episterol |

| C-5 sterol desaturase | ERG3 | Desaturation at C-5 | Episterol | Ergosta-5,7,24(28)-trienol |

| C-22 desaturase | ERG5 | Desaturation at C-22 | Ergosta-5,7,24(28)-trienol | Ergosta-5,7,22,24(28)-tetraenol |

| C-24(28) sterol reductase | ERG4 | Reduction of C24=C28 bond | Ergosta-5,7,22,24(28)-tetraenol | Ergosterol |

Divergence and Conservation of this compound Metabolism Across Eukaryotic Kingdoms

The metabolism of this compound is a prime example of both evolutionary conservation and divergence in core metabolic pathways among eukaryotes. nih.gov While the initial stages of sterol biosynthesis leading to lanosterol and subsequently this compound are largely conserved, the fate of this compound varies significantly between fungi, animals, and plants. frontiersin.orgresearchgate.net

Conservation: The early steps of sterol biosynthesis, beginning with the cyclization of 2,3-oxidosqualene (B107256) to form lanosterol (in fungi and animals) and the subsequent demethylations at C-14 and C-4 to yield this compound, are highly conserved processes. frontiersin.orgresearchgate.net The enzymes involved, such as the C-4 demethylation complex (including ERG25, ERG26, and ERG27 in yeast), share homology across these kingdoms. nih.govresearchgate.net

Divergence: The primary divergence occurs in the modifications of the sterol side chain and the pattern of desaturation in the sterol B-ring. oup.com

Fungi: As detailed previously, fungi methylate the side chain at C-24 to produce fecosterol, which is then converted to ergosterol. mdpi.com This C-24 methylation is a defining characteristic of the fungal pathway.

Animals: In the animal kingdom, this compound is an intermediate in the Bloch pathway of cholesterol biosynthesis. wikipedia.orgebi.ac.uk Here, zymosterol (the reduced form of this compound) is converted to lathosterol (B1674540) and then ultimately to cholesterol. reactome.orgreactome.org A key difference is the absence of the C-24 methylation step seen in fungi. Instead, the side chain double bond at C-24 is eventually reduced by Δ24-sterol reductase to form cholesterol.

Plants: Plant sterol (phytosterol) biosynthesis is the most complex and demonstrates significant divergence. nih.gov Plants primarily use cycloartenol (B190886) instead of lanosterol as the initial cyclized precursor. nih.gov However, evidence suggests a lanosterol pathway can also exist. nih.gov Following the formation of intermediates analogous to this compound, plants employ a diverse set of enzymes, including sterol C-24 methyltransferases (SMT1 and SMT2), which can add not only a single methyl group but also a second one to create an ethyl group at C-24. nih.gov This leads to a wide array of phytosterols, such as campesterol (B1663852) and sitosterol, which are distinct from both cholesterol and ergosterol. oup.comnih.gov

Table 2: Comparative Overview of this compound Metabolism

| Feature | Fungi | Animals | Plants |

|---|---|---|---|

| Primary End Product | Ergosterol oup.com | Cholesterol oup.com | Sitosterol, Campesterol, Stigmasterol, etc. oup.com |

| Initial Cyclized Precursor | Lanosterol frontiersin.org | Lanosterol frontiersin.org | Primarily Cycloartenol nih.gov |

| Key Fate of this compound Intermediate | Methylation at C-24 | No side chain alkylation | Methylation or Ethylation at C-24 nih.gov |

| Key Side-Chain Modifying Enzyme | C-24 sterol methyltransferase (ERG6) | Δ24-sterol reductase (DHCR24) | Sterol C-24 methyltransferases (SMT1, SMT2) nih.gov |

Enzymology of Zymosterone Metabolism

Hydroxysteroid (17β) Dehydrogenase 7 (HSD17B7) and Zymosterone Reduction

Initially identified for its role in steroid hormone metabolism, Hydroxysteroid (17β) Dehydrogenase 7 (HSD17B7) is now recognized as a bifunctional enzyme critical for cholesterol biosynthesis. uniprot.orgnih.gov It functions as a 3-ketosteroid reductase, catalyzing a vital step in the post-squalene pathway of cholesterol synthesis. uniprot.orgnih.govoup.com This enzyme is localized in the endoplasmic reticulum, which is the primary site for the later stages of cholesterol production. oup.com

Catalytic Mechanism of this compound to Zymosterol (B116435) Conversion by HSD17B7

HSD17B7 facilitates the reduction of the 3-keto group of this compound to a 3β-hydroxyl group, thereby converting it to zymosterol. oup.comresearchgate.netrhea-db.org This reaction is an essential step in the removal of the two methyl groups at the C-4 position of lanosterol (B1674476), a precursor to cholesterol. researchgate.netnih.gov The conversion restores the hydroxyl group that is characteristic of cholesterol and other mature sterols. researchgate.netnih.gov Studies with recombinant HSD17B7 have definitively shown its ability to catalyze this conversion in vitro. oup.comresearchgate.net The significance of this function is underscored by the fact that knockout mice lacking HSD17B7 exhibit a blockage in cholesterol biosynthesis and embryonic lethality, highlighting the enzyme's critical role in vivo. nih.govutupub.fioup.com

Cofactor Requirements for HSD17B7-Mediated this compound Reduction (e.g., NADPH)

The reductive activity of HSD17B7 is dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). oup.comresearchgate.netrhea-db.org NADPH provides the necessary reducing equivalents (hydride ions) for the conversion of the ketone group on this compound to a hydroxyl group. rhea-db.orgresearchgate.net Experiments have demonstrated that in the absence of NADPH, the conversion of this compound to zymosterol by HSD17B7 does not occur, confirming the absolute requirement for this cofactor. oup.comresearchgate.net

Substrate Specificity and Affinity of HSD17B7 for this compound and Related 3-Ketosteroids (e.g., 4-methylthis compound)

HSD17B7 exhibits activity towards several 3-ketosteroid intermediates in the cholesterol biosynthesis pathway. Besides this compound, the enzyme also catalyzes the reduction of 4-methylthis compound to 4-methylzymosterol. researchgate.netnih.govunito.it This indicates that the presence of a methyl group at the C-4 position does not prevent the enzyme from recognizing and reducing the 3-keto group. The enzyme's ability to act on both of these substrates is crucial for the sequential removal of the two C-4 methyl groups from lanosterol. researchgate.netnih.gov

Multifunctional Catalytic Activities of HSD17B7 Beyond this compound Reduction (e.g., Estrone-Estradiol Conversion)

HSD17B7 is a multifunctional enzyme with roles in both cholesterol synthesis and steroid hormone metabolism. uniprot.orgresearchgate.netnih.gov In addition to its 3-ketosteroid reductase activity, it functions as a 17β-hydroxysteroid dehydrogenase, catalyzing the conversion of estrone (B1671321) (E1) to the more potent estrogen, estradiol (B170435) (E2). uniprot.orgresearchgate.netnih.gov It also inactivates the potent androgen dihydrotestosterone (B1667394) (DHT). uniprot.org This dual functionality positions HSD17B7 at a critical intersection of major metabolic pathways. researchgate.netnih.gov

ERG27 (3-Keto Sterol Reductase) and this compound Reduction in Fungi

In fungi such as Saccharomyces cerevisiae, the enzyme responsible for the reduction of 3-ketosterols is ERG27, a 3-keto sterol reductase. nih.govnih.govcapes.gov.br This enzyme is the functional ortholog of mammalian HSD17B7. oup.comwikigenes.org

Role of ERG27 in C-4 Sterol Demethylation and this compound Metabolism in Saccharomyces cerevisiae

ERG27 plays a pivotal role in the C-4 demethylation process during ergosterol (B1671047) biosynthesis in yeast. nih.govnih.govcapes.gov.br This process involves a complex of enzymes, including ERG25 (C-4 sterol methyloxidase) and ERG26 (C-3 sterol dehydrogenase), which work in concert with ERG27. nih.govnih.govebi.ac.uk Following the actions of ERG25 and ERG26, which introduce a keto group at the C-3 position, ERG27 catalyzes the reduction of this keto group. nih.govuniprot.org

Specifically, in the metabolism of this compound, which is an intermediate in this pathway, ERG27 is responsible for its conversion to the corresponding 3-hydroxy sterol. nih.govnih.gov Studies involving erg27 mutant strains of Saccharomyces cerevisiae have demonstrated the accumulation of 3-keto sterols, including this compound and 4-methylthis compound, when supplemented with upstream sterols like lanosterol. nih.govnih.govcapes.gov.br This accumulation confirms the essential role of ERG27 in reducing these intermediates and allowing the ergosterol biosynthesis pathway to proceed. nih.govnih.gov The ERG27 gene has been identified as the last uncharacterized gene in the yeast ergosterol pathway. nih.govnih.gov

Enzymatic Cascade Associated with ERG27 in Fungal this compound Processing

In fungi such as Saccharomyces cerevisiae, the metabolism of this compound is integral to the synthesis of ergosterol, the primary sterol in fungal cell membranes. yeastgenome.org The key enzyme in this context is Erg27p, a 3-keto sterol reductase. nih.govuniprot.org This enzyme is part of a multi-enzyme complex responsible for the C-4 demethylation of sterol precursors. uniprot.orguniprot.org This process sequentially removes the two methyl groups at the C-4 position of the sterol ring. nih.gov

The enzymatic cascade involves three essential enzymes:

ERG25 (C-4 Sterol Methyloxidase): Initiates the demethylation process.

ERG26 (C-3 Sterol Dehydrogenase/C-4 Decarboxylase): Catalyzes the subsequent dehydrogenation and decarboxylation steps.

ERG27 (3-Keto Reductase): Performs the final reduction of the 3-keto group, a critical step that restores the 3-hydroxyl group on the sterol ring. nih.gov

This coordinated action ensures the conversion of intermediates like 4-methyl-zymosterone to 4-methyl-zymosterol and this compound to zymosterol. ebi.ac.uk The conversion of this compound to zymosterol is catalyzed by the 3-keto sterol reductase activity of Erg27p, which utilizes NADPH as a cofactor. medchemexpress.comnih.govreactome.org Disruption of the ERG27 gene leads to the accumulation of 3-keto sterol intermediates and results in ergosterol auxotrophy, highlighting the enzyme's essential role. nih.gov In experimental settings, feeding erg27 mutant strains with lanosterol resulted in the accumulation of 3-keto sterols, including this compound and 4-methyl-zymosterone. nih.gov

Below is a summary of the core enzymes involved in the C-4 demethylation process in fungi.

Table 1: Key Enzymes in the Fungal C-4 Demethylation Pathway| Gene | Enzyme | Function in Pathway |

|---|---|---|

| ERG25 | C-4 Sterol Methyloxidase | Oxidizes the C-4 methyl group. nih.gov |

| ERG26 | C-3 Sterol Dehydrogenase / C-4 Decarboxylase | Dehydrogenates the C-3 hydroxyl and decarboxylates the C-4 carboxyl group. nih.govpnas.org |

| ERG27 | 3-Keto Sterol Reductase | Reduces the 3-keto group to a hydroxyl group, acting on substrates like this compound. nih.govuniprot.org |

The conversion of this compound is a specific and crucial reaction within the broader ergosterol biosynthesis pathway.

Table 2: this compound Reduction in Fungal Ergosterol Biosynthesis

| Substrate | Enzyme | Cofactor | Product |

|---|---|---|---|

| This compound | Erg27p (3-Keto Sterol Reductase) | NADPH | Zymosterol |

Intracellular Localization and Compartmentalization of this compound Metabolizing Enzymes (e.g., Endoplasmic Reticulum Membrane)

The enzymes involved in the later stages of sterol biosynthesis, including those that metabolize this compound, are spatially organized within the cell to ensure efficiency and proper regulation. In both fungi and mammals, the entire post-squalene sterol biosynthetic pathway is primarily localized to the endoplasmic reticulum (ER). yeastgenome.orgnih.govoup.com

In Saccharomyces cerevisiae, Erg27p is a component of a larger multi-protein complex situated in the ER membrane. uniprot.orgoup.comresearchgate.net This localization is critical, as many of the substrates are lipophilic and are sequestered within the membrane environment. The enzymes ERG25, ERG26, and ERG27 function together in this location. nih.gov While ERG25 is an integral membrane protein, both Erg26p and Erg27p lack transmembrane domains. pnas.org Research suggests the existence of a scaffolding protein, Erg28p, which is also located in the ER. pnas.org Erg28p is believed to anchor Erg26p and Erg27p to the ER membrane, facilitating the formation of a functional C-4 demethylation complex and ensuring the efficient channeling of intermediates. uniprot.orgpnas.org

The mammalian ortholog of Erg27p, known as 17β-hydroxysteroid dehydrogenase type 7 (HSD17B7), is also found in the endoplasmic reticulum. ebi.ac.uknih.govoup.com Studies using green fluorescent protein (GFP) fusions have confirmed that both human and murine HSD17B7 are localized in the ER. oup.comresearchgate.net The proper targeting and anchoring of HSD17B7 to the ER are dependent on its C-terminal region, which contains a membrane-associated helix. researchgate.net Deletion of this C-terminal portion leads to the mislocalization of the enzyme to the cytosol and nucleus. researchgate.netoup.com This precise compartmentalization underscores the importance of the ER as the central hub for cholesterol and ergosterol biosynthesis. yeastgenome.orgnih.gov

Genetic and Molecular Determinants of Zymosterone Biology

Genetic Regulation of Zymosterone Biosynthesis and Conversion Enzymes

This compound is a cholestenone, specifically 5α-cholesta-8,24-dien-3-one, that serves as a precursor in the Bloch pathway of cholesterol biosynthesis. nih.gov Its conversion to zymosterol (B116435) is a critical step catalyzed by a 3-keto-steroid reductase. nih.govmedchemexpress.com The genetic basis for this enzymatic function is well-defined in both mammals and fungi.

In humans and other mammals, the enzyme responsible for the reduction of this compound to zymosterol is encoded by the HSD17B7 (hydroxysteroid 17-beta dehydrogenase 7) gene. nih.govgenecards.orgwikipedia.org This enzyme is bifunctional, participating not only in cholesterol biosynthesis but also in steroid hormone metabolism, where it can convert estrone (B1671321) to the more potent estradiol (B170435). uniprot.orgbioscientifica.comnih.gov The transcriptional regulation of HSD17B7 is tightly linked with other genes in the cholesterol pathway. Its promoter region contains binding sites for key transcription factors such as Sterol Regulatory Element-Binding Proteins (SREBPs) and Hepatocyte Nuclear Factor 4 (HNF4), which orchestrate the expression of a suite of cholesterogenic genes. bioscientifica.comnih.gov This co-regulation underscores its integral role in maintaining cholesterol homeostasis. bioscientifica.comresearchgate.net

In the yeast Saccharomyces cerevisiae, the orthologous enzyme is encoded by the ERG27 gene. pnas.orgresearchgate.netnih.gov ERG27 is part of a multi-enzyme C-4 demethylation complex that also includes the products of the ERG25 (C-4 sterol methyloxidase) and ERG26 (C-3 sterol dehydrogenase) genes. uniprot.orgcapes.gov.br These genes are essential for the sequential removal of two methyl groups at the C-4 position of sterol precursors and are often coregulated. pnas.org Further evidence suggests that another protein, Erg28p, encoded by the coregulated ERG28 gene, may serve as a scaffold, anchoring the Erg26p and Erg27p enzymes to the endoplasmic reticulum. pnas.orguniprot.org

| Gene | Organism | Encoded Enzyme | Function in this compound Pathway |

|---|---|---|---|

| HSD17B7 | Mammals (e.g., Human, Mouse) | 3-keto-steroid reductase / 17β-hydroxysteroid dehydrogenase 7 | Catalyzes the conversion of this compound to zymosterol. uniprot.orgbioscientifica.com |

| ERG27 | Yeast (S. cerevisiae) | 3-keto sterol reductase | Catalyzes the conversion of this compound to zymosterol. researchgate.netnih.gov |

| ERG25 | Yeast (S. cerevisiae) | C-4 sterol methyloxidase | Part of the C-4 demethylation complex with ERG27. uniprot.orgcapes.gov.br |

| ERG26 | Yeast (S. cerevisiae) | C-3 sterol dehydrogenase / C-4 decarboxylase | Part of the C-4 demethylation complex with ERG27. uniprot.orgcapes.gov.br |

| ERG28 | Yeast (S. cerevisiae) | Endoplasmic reticulum protein | Believed to anchor Erg26p and Erg27p to the ER. pnas.orguniprot.org |

Transcriptomic and Metabolomic Analyses of this compound Pathway Perturbations

Investigating the global changes in gene expression (transcriptomics) and metabolite concentrations (metabolomics) following the disruption of this compound conversion provides a systems-level view of its biological importance.

Transcriptomic analysis reveals the cellular response to pathway blocks at the level of gene expression. In mammals, Hsd17b7 is part of a "synexpression group," meaning its expression pattern across different tissues is highly correlated with other key cholesterogenic genes, such as HMG-CoA reductase. researchgate.net This tight co-regulation, governed by transcription factors like SREBPs, is a hallmark of genes that function together in a common pathway. bioscientifica.comresearchgate.net In yeast, microarray analyses have similarly shown that ERG27 is highly co-regulated with its functional partners ERG25, ERG26, and ERG28. pnas.org A study examining the response of yeast to chemical stress found that the expression of both ERG26 and ERG27 was significantly upregulated, indicating a transcriptional response aimed at modulating the sterol pathway. frontiersin.org

Biological Significance and Physiological Roles of Zymosterone and Its Metabolism

Zymosterone Metabolism in Cholesterol and Ergosterol (B1671047) Homeostasis and Cellular Sterol Profiles

This compound is a ketosteroid that serves as a precursor in the post-squalene segment of sterol biosynthesis. mdpi.com In mammals, the conversion of this compound to zymosterol (B116435) is a crucial step in the C4-demethylation process that ultimately yields cholesterol. ebi.ac.uk This reaction is catalyzed by the enzyme hydroxysteroid 17-beta dehydrogenase 7 (HSD17B7), also known as 3-ketosteroid reductase. ebi.ac.ukresearchgate.net HSD17B7 is located in the endoplasmic reticulum, the primary site of cholesterol synthesis. ebi.ac.ukresearchgate.net In fungi, such as Saccharomyces cerevisiae, the analogous step in the ergosterol pathway is performed by the enzyme Erg27p, which is the yeast ortholog of HSD17B7. ebi.ac.ukresearchgate.net

The proper regulation of this compound metabolism is essential for maintaining cellular sterol homeostasis. nih.gov A disruption in the activity of the HSD17B7 enzyme leads to significant alterations in the cellular sterol profile. Genetic mutations that reduce the function of HSD17B7 cause a metabolic block, leading to the accumulation of sterol species that are upstream of the enzyme's action. researchgate.net This results in markedly increased intracellular levels of HSD17B7 substrates, most prominently this compound and 4α-methyl-zymosterone. researchgate.netnih.gov Other upstream intermediates, such as lanosterol (B1674476) and various mono- and dimethylsterols, also accumulate. researchgate.netnih.gov Concurrently, the levels of sterols downstream from this enzymatic step, such as desmosterol (B1670304) and the final product, cholesterol, are reduced. researchgate.net This shift in sterol composition can have profound effects on cellular function and organismal development. nih.gov

Impact of Reduced HSD17B7 Function on Cellular Sterol Profiles

Changes in the abundance of key sterols in brain tissue of mouse models with reduced Hsd17b7 enzyme activity, leading to dysregulated this compound metabolism.

| Sterol Compound | Position in Pathway Relative to HSD17B7 | Observed Change in Abundance | Reference |

|---|---|---|---|

| This compound | Substrate (Upstream) | Increased | researchgate.netnih.gov |

| 4α-methyl-zymosterone | Substrate (Upstream) | Increased | researchgate.netnih.gov |

| Lanosterol | Upstream | Increased | researchgate.net |

| Desmosterol | Product (Downstream) | Reduced | researchgate.net |

| Cholesterol | End-Product (Downstream) | Reduced | researchgate.net |

Role of this compound Conversion in Mammalian Embryonic Development and Fetal Survival

The conversion of this compound to zymosterol by HSD17B7 is not merely a routine metabolic step but is absolutely essential for mammalian embryonic development and fetal survival. oup.com Research using knockout mice where the Hsd17b7 gene is completely deleted has demonstrated that a total lack of this enzyme's function is lethal. ebi.ac.uk Embryos deficient in HSD17B7 die by embryonic day 10.5 (E10.5). ebi.ac.ukoup.com This lethality is attributed to a complete blockage of de novo cholesterol synthesis, highlighting the indispensable role of this pathway during early development. ebi.ac.uk

When this compound metabolism is dysregulated but not completely blocked, severe developmental abnormalities still occur. In mouse models with a hypomorphic (reduced function) allele of Hsd17b7, known as the Rudolph (Hsd17b7rud) mutant, embryos survive past E10.5 but exhibit widespread anomalies, particularly in the central nervous system. nih.gov These defects are linked to the toxic accumulation of this compound and other upstream methylsterols. nih.gov Similarly, genetic disorders in humans that affect enzymes in the same C4-demethylation complex, such as SC4MOL deficiency, result in the accumulation of methylsterols and are characterized by a triad (B1167595) of microcephaly (abnormally small head), congenital cataracts, and psoriatic dermatitis, along with developmental delay. oaepublish.comresearchgate.net These findings indicate that the accumulation of this compound and related precursors is a primary driver of developmental pathology. nih.govnih.gov

The developmental defects arising from faulty this compound metabolism are particularly pronounced in specific organs, notably the cardiovascular system and the forebrain. Mouse embryos lacking HSD17B7 show significant morphological defects in the cardiovascular system starting from embryonic day 9.5, including pericardial effusion (fluid accumulation around the heart). ebi.ac.ukoup.com

The developing forebrain is especially vulnerable. nih.gov In HSD17B7 knockout embryos, a drastic reduction in the size of the forebrain hemispheres is observed, accompanied by increased apoptosis (programmed cell death) in the neuronal tissues. ebi.ac.ukoup.com The Rudolph mutant mice, which have high levels of this compound, also display abnormal forebrain development. researchgate.netnih.gov The accumulation of these sterol precursors disrupts the normal processes of brain formation. nih.gov

This compound and Central Nervous System Development

The proper metabolism of this compound is intrinsically linked to the healthy development of the central nervous system (CNS). The brain has a high demand for cholesterol, which it must synthesize on-site, and disruptions in this synthesis, such as the block at the this compound conversion step, have profound consequences. oup.com

The accumulation of this compound and its precursors directly interferes with neurogenesis—the process of generating new neurons. nih.gov In the developing forebrain of Hsd17b7rud mutant mice, the elevated levels of these sterols lead to precocious differentiation of neuronal progenitors. nih.gov These progenitor cells also exhibit abnormal migration patterns within the developing cerebral cortex. nih.gov This premature and misplaced differentiation disrupts the highly organized, layered structure of the cortex, leading to significant architectural defects in the brain. nih.govnih.gov

Research has shown that the inhibition of enzymes HSD17B7 and SC4MOL, which leads to the accumulation of their 8,9-unsaturated sterol substrates (including this compound), can surprisingly promote the formation of oligodendrocytes from their precursor cells. nih.govresearchgate.net Exposing oligodendrocyte precursor cells to these specific accumulated sterols is sufficient to enhance their differentiation. nih.gov This suggests that while cholesterol is the necessary final product for building the myelin sheath, the intermediate sterols themselves may act as signaling molecules that regulate the maturation of the cells responsible for myelination. nih.govresearchgate.netmdpi.com This finding opens up new avenues for understanding and potentially treating demyelinating diseases. nih.gov

This compound Metabolism in Fungal Cell Integrity and Pathogenicity (via Ergosterol Biosynthesis)

This compound, a ketosteroid intermediate, plays a pivotal role in the biosynthesis of ergosterol, the principal sterol in fungal cell membranes. ontosight.ai Its metabolism is a critical juncture in a pathway that is fundamental to fungal survival, structural integrity, and the ability to cause disease. The conversion of this compound to zymosterol represents a key enzymatic step within this pathway. medchemexpress.comscientificlabs.com In yeast and other fungi, this reduction is catalyzed by the enzyme 3-keto sterol reductase, encoded by the ERG27 gene. medchemexpress.commedchemexpress.com

A structurally sound cell membrane is crucial for fungi to withstand various environmental stresses, including osmotic pressure, temperature fluctuations, and oxidative stress. mdpi.comnih.gov The progression through the ergosterol biosynthetic pathway has been shown to parallel an increase in yeast's resistance to stresses like air-drying. nih.gov

The integrity of the ergosterol pathway is also inextricably linked to fungal pathogenicity. The fungal cell wall and membrane are the primary interfaces between the pathogen and its host. nih.gov A compromised membrane structure can impair the fungus's ability to invade host tissues, resist host immune responses, and proliferate. mdpi.com In pathogenic species such as Candida albicans and the wheat pathogen Zymoseptoria tritici, the ergosterol biosynthesis pathway is a well-established virulence factor. mdpi.comnih.govnih.gov Because this pathway is essential for fungi but absent in humans, it is a primary target for many widely used antifungal drugs, including azoles, which inhibit enzymes in the ergosterol production line. mdpi.comexeter.ac.ukebsco.com The inhibition of this pathway ultimately disrupts membrane integrity, leading to fungal cell death. medchemexpress.comexeter.ac.uk

| Enzyme/Component | Organism(s) | Role in this compound Metabolism & Fungal Integrity | Research Finding Summary |

| 3-Keto Sterol Reductase (ERG27) | Yeast (Saccharomyces cerevisiae), Candida spp. | Catalyzes the reduction of this compound to zymosterol, a crucial step in ergosterol biosynthesis. medchemexpress.commedchemexpress.com | Its function is essential for producing ergosterol, which is vital for fungal cell membrane integrity. ontosight.aimedchemexpress.com Engineering mutants in the ERG27 gene leads to the accumulation of 3-keto sterone intermediates like this compound. unito.it |

| Ergosterol | Fungi (general) | The final product of the pathway; a primary component of the fungal cell membrane. | Regulates membrane fluidity, permeability, and the function of membrane-bound proteins. mdpi.comnih.gov Its presence is critical for resistance to environmental stress and is linked to fungal virulence. mdpi.comfrontiersin.orgnih.gov |

| Upc2 | Saccharomyces cerevisiae, Candida spp. | A transcription factor that regulates the expression of genes in the ergosterol biosynthesis pathway, including ERG genes. | Overexpression of Upc2 can lead to increased ergosterol production and is associated with resistance to azole antifungal drugs that target the pathway. mdpi.com |

This compound as a Sterol Biosynthesis Intermediate with Potential Regulatory or Signaling Roles (e.g., Cholesterol Signaling Pathway Interplay)

This compound is not exclusive to fungal metabolism; it is also a salient intermediate in the mammalian biosynthesis of cholesterol. scientificlabs.comrsc.org In this pathway, it is similarly positioned as a precursor to zymosterol, with the conversion being carried out by the enzyme hydroxysteroid (17β) dehydrogenase 7 (HSD17B7). medchemexpress.comscientificlabs.comnih.gov While its role as a biosynthetic precursor is well-established, emerging evidence suggests that this compound and other sterol intermediates may possess regulatory or signaling functions that go beyond their structural contributions.

Increasing evidence supports specific biological roles for individual sterol intermediates that are structurally similar to cholesterol. biorxiv.org These molecules are not merely passive steps in a production line but can actively influence cellular processes. Research into congenital diseases of cholesterol metabolism has provided significant insights. For example, in a mouse model with a mutated Hsd17b7 gene, the enzyme responsible for converting this compound to zymosterol, there is a significant accumulation of upstream sterols, including this compound. nih.gov This accumulation was directly linked to defective Hedgehog (Hh) signal transduction, a critical pathway for embryonic development. nih.gov This finding provides strong in vivo evidence that maintaining the correct balance of sterol intermediates, such as this compound, is required for normal cellular signaling.

Furthermore, studies are beginning to uncover how sterol intermediates from the late stages of cholesterol synthesis can control distinct gene regulatory pathways. biorxiv.org While cholesterol itself is a known regulator of homeostatic components like SREBF2 (Sterol Regulatory Element Binding Transcription Factor 2), other sterols in the pathway may have unique regulatory targets. biorxiv.org Some cholesterol precursors have been proposed as natural ligands for nuclear receptors, such as the Liver X Receptor (LXR), which are master regulators of cholesterol, fatty acid, and glucose homeostasis. mdpi.comnih.gov The activation of these receptors by sterol intermediates can influence major metabolic pathways, suggesting a complex interplay between the biosynthetic pathway and cellular signaling networks. Although direct signaling roles for this compound are still under investigation, its position in the pathway and the effects of its accumulation point towards a potential regulatory capacity, either directly or through its influence on the pool of other bioactive sterol molecules. nih.govbiorxiv.org

| Intermediate/Pathway | System Studied | Potential Regulatory/Signaling Role | Research Finding Summary |

| This compound | Mouse Model (Hsd17b7 mutant) | Accumulation linked to impaired Hedgehog (Hh) signaling. | Inactivation of the HSD17B7 enzyme causes this compound to accumulate, which correlates with compromised Hh pathway activity, demonstrating a link between sterol balance and developmental signaling. nih.gov |

| Sterol Intermediates (general) | Mammalian Cells | Can act as signaling molecules to regulate gene expression and may serve as ligands for nuclear receptors. | Sterols from later stages of cholesterol synthesis, such as desmosterol and zymostenol (B45303) derivatives, have been identified as potential ligands for receptors like LXR and RORC, influencing metabolic regulation and cell proliferation. biorxiv.org |

| Cholesterol Biosynthesis Pathway | Mammalian Cells | Interplay with key signaling pathways (e.g., Hh, WNT) and regulation of cell cycle. | Pharmacological inhibition of cholesterol biosynthesis leads to defective responses to SHH ligand. nih.gov Sufficient levels of cholesterol and its precursors are necessary for cell cycle progression. biorxiv.org |

Modulation of Zymosterone Metabolism: Inhibitors and Genetic Perturbations

Pharmacological Inhibition of Zymosterone-Converting Enzymes

Targeting the enzymes that metabolize this compound, particularly HSD17B7, has become an area of significant research interest. The dual functionality of HSD17B7—acting as a 3-ketosteroid reductase in cholesterol synthesis and as an estrone (B1671321) reductase in estradiol (B170435) synthesis—presents both challenges and opportunities for developing selective inhibitors. researchgate.net

The 3-ketosteroid reductase activity of HSD17B7 is essential for reducing the C3 keto group of this compound to a hydroxyl group, yielding zymosterol (B116435). nih.gov The search for inhibitors of this specific activity has been motivated by studies showing that genetic suppression of HSD17B7 can promote the formation of oligodendrocytes, cells responsible for myelination in the central nervous system. nih.govresearchgate.net

Initial research identified inhibitors of HSD17B7's estrone reductase activity; however, many of these compounds surprisingly did not affect the enzyme's ability to reduce keto-sterol precursors like this compound. researchgate.netnih.gov This functional divergence prompted dedicated screening efforts to find molecules that specifically target the cholesterol biosynthesis role of HSD17B7. These efforts led to the identification of compounds like CW5107 and its analogs, which represent the first class of inhibitors developed to specifically block the sterol synthesis activity of HSD17B7. researchgate.net

| Inhibitor | Target Enzyme | Targeted Activity | Selectivity Notes |

|---|---|---|---|

| CW5107 | HSD17B7 | 3-Ketosteroid Reductase (this compound Reduction) | Represents one of the first inhibitors specific for the cholesterol synthesis activity of HSD17B7. researchgate.net |

| 4-Br-ethynylestradiol | HSD17B7 | 3-Ketosteroid Reductase (this compound Reduction) | Shows greater specificity for this compound reduction over sex-hormone conversion. researchgate.net |

| INH81 | HSD17B7 | Estrone Reductase | Specific for sex-hormone conversion, with little effect on this compound reduction. researchgate.net |

| Fenhexamid (B1672505) | ERG27 (Fungal Homolog of HSD17B7) | 3-Ketosteroid Reductase | A fungicide that directly inhibits the fungal enzyme responsible for converting this compound precursors, leading to their accumulation. researchgate.netnih.gov |

A key characteristic of HSD17B7 inhibitors is their potential for selective action on one of the enzyme's two catalytic functions. Research has demonstrated that the estrone reductase and this compound reductase activities can be differentially inhibited. researchgate.net For instance, compounds like 4-Br-ethynylestradiol are more specific for the this compound reduction pathway, whereas others are more potent against the conversion of sex hormones. researchgate.net

Kinetic analyses have suggested that many of the identified HSD17B7 inhibitors act via a non-competitive mechanism. researchgate.net In non-competitive inhibition, the inhibitor binds to a site on the enzyme distinct from the substrate-binding site (the active site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. Consequently, the binding of a non-competitive inhibitor to HSD17B7 does not affect the binding of this compound to the enzyme's active site. researchgate.net This mechanism allows for the modulation of enzyme activity and provides a basis for developing highly selective pharmacological tools.

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For the HSD17B family, SAR studies have guided the development of compounds targeting various enzyme isoforms. While specific SAR data focusing exclusively on the inhibition of this compound reduction by HSD17B7 is still emerging, broader studies on HSD17B inhibitors offer valuable insights.

Impact of Broader Sterol Biosynthesis Inhibitors on this compound Accumulation

The concentration of this compound within a cell can be significantly altered by inhibitors that target different stages of the broader sterol biosynthesis pathway.

Inhibition of enzymes involved in sterol synthesis can lead to the accumulation of metabolic intermediates. The specific intermediate that accumulates depends on the point of inhibition.

Fenhexamid: This hydroxyanilide fungicide is a direct inhibitor of 3-ketoreductase (encoded by the ERG27 gene in fungi), the enzyme responsible for the step analogous to HSD17B7's reduction of this compound precursors. researchgate.netnih.gov In fungi such as Botryotinia fuckeliana, treatment with fenhexamid leads to a reduction in the final product, ergosterol (B1671047), and a significant accumulation of 3-keto sterol compounds, including this compound-like intermediates. researchgate.netnih.gov

Azole Fungicides: In contrast, azole fungicides (e.g., ketoconazole) act on an earlier enzyme in the pathway, sterol 14α-demethylase (CYP51). mdpi.com This enzyme is responsible for removing a methyl group from lanosterol (B1674476), a precursor many steps upstream of this compound. Inhibition of CYP51 causes the accumulation of 14α-methylated sterols like lanosterol. This blockage prevents the synthesis of downstream intermediates, thereby leading to a depletion, rather than an accumulation, of this compound.

The abnormal accumulation of this compound and other sterol precursors can have profound effects on cellular function and organismal development. Evidence from genetic models and cell culture studies highlights a range of consequences.

A mouse model with a hypomorphic (reduced function) allele of the Hsd17b7 gene, known as Hsd17b7rud, provides direct evidence of the organismal impact of impaired this compound conversion. nih.gov These mice exhibit a significant increase in the levels of this compound and its precursors in the forebrain. nih.gov This biochemical disruption is associated with severe developmental consequences, including widespread anomalies in the central nervous system, precocious and abnormal neurogenesis, and improper cortical lamination. nih.gov These defects may arise from a combination of insufficient downstream cholesterol production and the direct effects of the accumulated precursor sterols. nih.gov

At the cellular level, the consequences of this compound accumulation can be varied:

Disruption of Membrane Integrity: Sterols are fundamental components of cellular membranes. A drastic shift in the sterol profile, with an accumulation of intermediates like this compound, can alter membrane fluidity, permeability, and the function of membrane-bound proteins. nih.gov

Cellular Toxicity and Stress: High concentrations of certain sterol intermediates can be cytotoxic, potentially leading to the formation of crystalline structures within the cell, disruption of organelles like the endoplasmic reticulum, and the triggering of apoptotic (programmed cell death) pathways. nih.gov

Modulation of Developmental Pathways: Paradoxically, the accumulation of this compound and related 8,9-unsaturated sterols is not always detrimental. Studies have shown that the inhibition of HSD17B7 and the resulting accumulation of its substrates, including this compound, can enhance the differentiation of oligodendrocyte precursor cells into mature, myelinating oligodendrocytes. researchgate.net This suggests a signaling role for these specific sterol intermediates in certain biological contexts.

| Level | Process Affected | Observed Consequence | Context/Model |

|---|---|---|---|

| Organismal | Neurodevelopment | Abnormal neurogenesis, defective cortical lamination, CNS anomalies. nih.gov | Mouse model with reduced Hsd17b7 function (Hsd17b7rud). nih.gov |

| Cellular | Oligodendrocyte Differentiation | Enhanced formation of mature oligodendrocytes. researchgate.net | In vitro studies with HSD17B7 inhibition. researchgate.net |

| Cellular | Membrane Function | Potential alteration of membrane fluidity and permeability. nih.gov | General principle of sterol intermediate accumulation. nih.gov |

| Cellular | Cell Viability | Potential for cytotoxicity, apoptosis, and organelle stress. nih.gov | General principle of sterol intermediate accumulation. nih.gov |

Genetic Strategies to Manipulate this compound Levels and Metabolism for Research Purposes

The study of this compound's metabolic roles and biological functions is greatly advanced by genetic techniques that allow for precise manipulation of its synthesis and conversion. By targeting the genes encoding key enzymes in the sterol biosynthesis pathway, researchers can effectively increase or decrease this compound levels, thereby elucidating its physiological significance. These strategies primarily involve gene knockout, gene overexpression, and gene silencing, often employing model organisms such as mice and yeast, as well as cultured cell lines.

Gene Knockout and Deletion Models

Creating loss-of-function mutations through gene knockout or deletion is a powerful strategy to study the consequences of blocking a specific metabolic step. This approach has been instrumental in understanding the essential role of the enzyme that processes this compound.

In mammals, the conversion of this compound to zymosterol is catalyzed by hydroxysteroid (17β) dehydrogenase 7 (HSD17B7). nih.govnih.gov Complete knockout of the Hsd17b7 gene in mice has been shown to be embryonic lethal, highlighting the critical nature of this metabolic conversion for normal development. nih.govresearchgate.net These knockout embryos exhibit defects in cholesterol biosynthesis, leading to a blockage in the pathway and subsequent death by embryonic day 10.5. researchgate.netoup.com

To overcome the lethality of a full knockout, researchers have utilized models with reduced gene function (hypomorphic alleles). For instance, the Hsd17b7rud mouse model carries a mutation that diminishes, but does not eliminate, HSD17B7 enzyme activity. nih.gov This allows the embryos to survive longer, providing a window to study the biochemical consequences of impaired this compound metabolism. Analysis of these mutant mice revealed a significant accumulation of this compound and other upstream sterol precursors in the developing forebrain, directly linking reduced HSD17B7 function to increased this compound levels. nih.gov

In the yeast Saccharomyces cerevisiae, the orthologous gene responsible for the 3-keto reduction of sterol intermediates is ERG27. pnas.orgnih.gov Deletion of the ERG27 gene leads to ergosterol auxotrophy, meaning the yeast cannot survive without an external supply of ergosterol. pnas.orgyeastgenome.org These knockout strains are unable to process 3-keto sterols and, under certain culture conditions, can accumulate intermediates such as 4-methylthis compound and this compound. unito.itpnas.org This makes yeast an excellent and highly tractable model system for studying the fundamental mechanisms of this compound metabolism and for producing specific sterol intermediates for further investigation. unito.it

Modern gene-editing technologies, particularly the CRISPR-Cas9 system, offer a highly efficient and precise method for generating such knockout models in a variety of cells and organisms. nih.govpeerj.com

Table 1: Examples of Gene Knockout/Deletion Models for Studying this compound Metabolism

| Gene Target | Model Organism | Genetic Strategy | Key Phenotype/Biochemical Outcome | Reference(s) |

|---|---|---|---|---|

| Hsd17b7 | Mus musculus (Mouse) | Full Knockout | Embryonic lethality; blockage of de novo cholesterol synthesis. | nih.govresearchgate.net |

| Hsd17b7 | Mus musculus (Mouse) | Hypomorphic Allele (rud) | Survival to mid-organogenesis; marked increase in this compound and upstream precursors in forebrain tissue. | nih.gov |

Gene Overexpression Systems

In contrast to knocking out genes, overexpressing them is a strategy used to enhance the activity of a specific enzymatic step. This approach can be used to study the effects of decreasing the concentration of a substrate, such as this compound, by accelerating its conversion into a product.

Table 2: Gene Overexpression Models and Their Application

| Gene Target | Model System | Genetic Strategy | Purpose/Application in Research | Reference(s) |

|---|

Gene Silencing and Suppression

Gene silencing, often achieved through techniques like RNA interference (RNAi) or CRISPR interference (CRISPRi), provides a method for transiently or stably reducing the expression of a target gene. This approach offers a way to modulate this compound levels by partially inhibiting its metabolic conversion, similar to the effect of a hypomorphic allele but with greater experimental flexibility in cell culture models.

Research has shown that the genetic suppression of HSD17B7 in oligodendrocyte progenitor cells leads to an increase in the formation of mature oligodendrocytes. rsc.org This finding suggests that the resulting shift in cellular sterol composition, likely including an increase in this compound or other upstream precursors, plays a role in promoting cellular differentiation. This strategy effectively links the modulation of this compound metabolism to specific cellular fate decisions and opens avenues for investigating the signaling roles of sterol intermediates.

Analytical and Methodological Approaches for Zymosterone Research

Chromatographic and Spectroscopic Techniques for Zymosterone Detection and Quantification

A combination of chromatographic separation and spectroscopic detection methods provides the foundation for this compound analysis. These techniques offer the necessary selectivity and sensitivity to analyze this compound within complex biological matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Profiling and Isomer Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used tool for the analysis of sterols, including this compound. nih.gov This technique combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. tohoku.ac.jp For sterol analysis, samples are typically subjected to hydrolysis to release free sterols, followed by extraction and derivatization to increase their volatility and thermal stability for GC analysis. nih.govnih.gov Trimethylsilyl (TMS) ether derivatives are commonly prepared for this purpose. nih.gov

In sterol profiling, GC-MS allows for the separation and identification of a wide range of sterols in a single run. frontiersin.org The identification of this compound is achieved by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of derivatized this compound will exhibit a characteristic fragmentation pattern, including a molecular ion peak and specific fragment ions that are diagnostic for its structure. researchgate.net This high degree of reproducibility and the availability of mass spectral libraries make GC-MS a reliable technique for identifying known sterols. nih.gov Furthermore, the high chromatographic resolution of GC-MS is crucial for separating structurally similar isomers, which is often a challenge in sterol analysis. tohoku.ac.jp Quantitative analysis can be performed by using an internal standard and generating a calibration curve.

| Parameter | Description |

| Sample Preparation | Hydrolysis, liquid-liquid extraction, derivatization (e.g., silylation). nih.govnih.gov |

| Separation | Capillary GC column (e.g., HP-5MS) separates sterols based on boiling point and polarity. frontiersin.org |

| Ionization | Typically Electron Impact (EI) ionization, which creates reproducible fragmentation patterns. nih.gov |

| Detection | Mass spectrometer detects and quantifies ions based on their mass-to-charge ratio (m/z). |

| Identification | Comparison of retention time and mass spectrum with authentic standards and spectral libraries. researchgate.net |

| Quantification | Use of internal standards and calibration curves for accurate measurement. |

| Advantages | High resolution for isomer separation, high sensitivity, and robust for sterol profiling. nih.govtohoku.ac.jpfrontiersin.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound and its Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound and its various metabolites. frontiersin.orgnih.gov Unlike mass spectrometry, which provides information about the mass and fragmentation of a molecule, NMR provides detailed insights into the molecular structure by probing the magnetic properties of atomic nuclei, such as ¹H and ¹³C. fepbl.com This makes it the gold standard for identifying novel compounds or confirming the structure of known ones. nist.gov

For structural elucidation, a purified sample of the compound is analyzed. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments are typically employed.

¹H NMR: Provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons.

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish connectivity between atoms, allowing for the complete assembly of the molecular structure. For example, Correlation Spectroscopy (COSY) shows which protons are coupled to each other. nih.gov

A significant advantage of NMR is its non-destructive nature, which allows the recovery of the sample for further analysis. fepbl.com While NMR is generally less sensitive than MS, advancements such as high-field magnets and cryoprobes have improved its sensitivity. nih.govnih.gov

| NMR Experiment | Information Obtained |

| ¹H NMR | Number and chemical environment of protons, spin-spin coupling. frontiersin.org |

| ¹³C NMR | Number and chemical environment of carbon atoms. frontiersin.org |

| COSY (Correlation Spectroscopy) | Shows ¹H-¹H spin-spin coupling correlations, identifying neighboring protons. nih.gov |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded ¹H and ¹³C atoms. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two to three bonds, revealing long-range connectivity. |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for High-Throughput Analysis

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) has emerged as a key technology for high-throughput analysis in metabolic studies, including the analysis of this compound. researchgate.net This technique offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC-MS. measurlabs.comnih.gov UPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without sacrificing chromatographic efficiency. researchgate.net

When coupled with tandem mass spectrometry (MS/MS), UPLC becomes a highly selective and sensitive analytical tool. mdpi.com In a typical UPLC-MS/MS workflow for this compound analysis, the sample is first separated on the UPLC column. The eluting compounds are then ionized (e.g., by electrospray ionization) and enter the mass spectrometer. In the MS/MS mode, a specific precursor ion corresponding to this compound is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and allows for accurate quantification even in complex biological matrices. nih.gov The enhanced speed of UPLC-MS/MS makes it particularly suitable for large-scale studies requiring the analysis of many samples. nih.gov

In Vitro Enzymatic Assays for this compound Conversion and Enzyme Kinetics

In vitro enzymatic assays are fundamental for characterizing the enzymes that metabolize this compound and for studying their kinetics. databiotech.co.ilwikipedia.org These assays are performed in a controlled environment outside of a living organism, typically using purified enzymes or cell extracts. nih.gov They allow researchers to measure the rate of an enzymatic reaction and to determine key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). nih.gov

To study the conversion of this compound, an assay would typically include:

The enzyme source: This could be a purified recombinant enzyme or a microsomal fraction from cells or tissues that express the enzyme of interest.

This compound: The substrate for the reaction.

Cofactors: Any necessary cofactors for the enzyme, such as NADPH for reductase or oxidase enzymes.

A buffer system: To maintain a stable pH and optimal conditions for the enzyme. databiotech.co.il

The reaction is initiated by adding the enzyme and incubated for a specific time. The reaction is then stopped, and the product (e.g., zymosterol) is extracted and quantified using techniques like GC-MS or HPLC. By varying the concentration of this compound, a saturation curve can be generated to determine the Km and Vmax of the enzyme for this substrate. For instance, the conversion of this compound to zymosterol (B116435) by the enzyme 3β-hydroxysteroid dehydrogenase/C4-decarboxylase can be studied using such an assay. researchgate.net These assays are crucial for understanding the efficiency and specificity of enzymes involved in the sterol biosynthetic pathway. tipbiosystems.com

Cell-Based and Organismal Models for Studying this compound Metabolism

While in vitro assays provide valuable information about individual enzymes, cell-based and organismal models are essential for studying this compound metabolism in a more biologically relevant context. These models allow researchers to investigate the entire metabolic pathway and its regulation within a living system.

Yeast Strains and Mammalian Cell Lines in this compound Research

Both yeast (such as Saccharomyces cerevisiae) and mammalian cell lines are powerful tools in this compound research due to the high degree of conservation in the sterol biosynthesis pathway. nih.gov

Yeast Strains: S. cerevisiae is a widely used model organism for studying sterol metabolism because it is genetically tractable, allowing for the creation of specific gene deletion mutants. nih.gov For example, researchers can use yeast strains with a deleted ERG27 gene (which encodes the 3-ketosteroid reductase) to study the function of its mammalian ortholog, HSD17B7. researchgate.netnih.gov By expressing the human or mouse HSD17B7 in this mutant yeast strain, researchers can perform complementation assays to confirm its function in converting this compound to zymosterol. researchgate.net The growth of the recombinant yeast on a sterol-deficient medium would indicate that the mammalian enzyme is functional in the yeast metabolic pathway. nih.gov

Mammalian Cell Lines: A variety of mammalian cell lines, including Chinese Hamster Ovary (CHO) cells, human embryonic kidney (HEK293) cells, and mouse myeloma (NS0) cells, are utilized in sterol research. drugtargetreview.comjpionline.org These cell lines provide a model system that more closely resembles human physiology. For instance, NS0 cells deficient in HSD17B7 have been used to study the role of this enzyme in mammalian cholesterol biosynthesis. nih.gov Researchers can use stable isotope-labeled precursors to trace the metabolic fate of this compound and other sterol intermediates in these cells. The analysis of the resulting sterol profile by GC-MS or LC-MS can reveal the impact of specific enzyme deficiencies or the effects of potential inhibitors on the pathway.

| Model System | Key Features and Applications in this compound Research |

| Saccharomyces cerevisiae | Genetically tractable, allowing for gene knockouts and complementation assays. nih.gov Used to study the function of mammalian orthologs of yeast sterol biosynthesis enzymes (e.g., HSD17B7 complementing an erg27 deletion). researchgate.netnih.gov |

| CHO Cells | A robust and widely used mammalian cell line for studying cholesterol metabolism. drugtargetreview.com Suitable for stable expression of enzymes and for inhibitor studies. |

| HEK293 Cells | Human cell line that provides a physiologically relevant context for studying human sterol metabolism. jpionline.org |

| NS0 Cells | Mouse myeloma cell line used to create specific enzyme-deficient models, such as HSD17B7-deficient cells, to investigate its role in cholesterol synthesis. nih.gov |

Genetically Modified Animal Models (e.g., Mouse Knockout and Mutant Lines)

Genetically modified animal models, particularly mouse knockout and mutant lines, are indispensable tools for dissecting the complex roles of specific genes and the resultant proteins in the this compound metabolic pathway. mdpi.comnih.gov These models allow researchers to investigate the physiological and pathological consequences of gene inactivation or alteration, providing crucial insights into the function of enzymes involved in this compound biosynthesis and metabolism. mdpi.comcolab.ws

The laboratory mouse is a primary mammalian model for studying genetic and multifactorial human diseases due to the high degree of genetic similarity. nih.govinfrafrontier.eu Technologies like CRISPR-Cas9 have accelerated the generation of genetically modified animals, enabling precise genome editing to create models with specific gene knock-ins or knock-outs. mdpi.combio-integration.org These animal models are crucial for understanding molecular pathogenesis and advancing therapeutic strategies. colab.ws

In the context of this compound research, knockout mouse models have been developed to study the effects of disrupting specific enzymatic steps. For instance, the study of knockout (KO) mouse models where the conversion of this compound to zymosterol is blocked has been instrumental. bioscientifica.com These models help to elucidate the significance of specific pathways in various tissues. bioscientifica.com Similarly, mutant mouse lines, such as the 'rudolph' mouse mutant, have been described with specific metabolic phenotypes related to sterol biosynthesis. prolekarniky.cz These mutants can exhibit accumulations of this compound precursors, like 4-methyl-zymosterone, which helps to pinpoint the function of the affected enzyme. prolekarniky.czresearchgate.net

The generation of these models typically involves introducing a null mutation into embryonic stem (ES) cells through homologous recombination. nih.gov These modified ES cells are then used to create chimeric mice, which are subsequently bred to produce homozygous mutant lines where the targeted gene is completely absent. nih.govresearchgate.net While conventional knockouts inactivate a gene in all tissues, conditional knockout models can be used to study gene function in specific tissues or at particular developmental stages, avoiding potential embryonic lethality. genetargeting.com

The phenotypic analysis of these knockout and mutant mice involves a battery of physiological, biochemical, and behavioral tests to understand the consequences of the genetic modification. nih.gov Such studies have been critical in confirming the roles of enzymes within the this compound pathway and understanding the systemic effects of its disruption.

Table 1: Examples of Genetically Modified Mouse Models in Sterol Biosynthesis Research

| Model Type | Gene Targeted/Mutated | Key Finding in Relation to Sterol Pathway | Reference |

| Knockout (KO) Mouse | Gene for this compound to zymosterol conversion | Demonstrates the importance of this specific conversion step in metabolic pathways. | bioscientifica.com |

| 'Rudolph' Mutant Mouse | Unspecified gene in sterol biosynthesis | Accumulation of this compound and 4-methyl-zymosterone, indicating a block in the pathway. | prolekarniky.czresearchgate.net |

| Conditional nsdhl Mouse | Nsdhl gene | Provides insights into the tissue-specific roles of enzymes in sterol metabolism. | researchgate.net |

Advanced Omics Approaches (e.g., Untargeted Metabolomics, Proteomics) in this compound Pathway Analysis

Advanced omics technologies, including untargeted metabolomics and proteomics, are powerful tools for a comprehensive analysis of the this compound pathway. labmanager.com These approaches allow for the simultaneous measurement of a vast number of molecules—metabolites and proteins—providing a systems-level view of cellular processes and how they are altered in response to genetic or environmental perturbations. labmanager.comnih.gov

Untargeted Metabolomics aims to capture and quantify as many small-molecule metabolites as possible in a biological sample, offering a functional readout of the cellular state. frontiersin.org This technique is particularly valuable for pathway analysis as it can reveal unexpected changes in metabolic networks. nih.gov In the context of this compound research, untargeted metabolomics can identify and quantify this compound itself, as well as its precursors and downstream products. By comparing the metabolomes of normal versus genetically modified cells or organisms (e.g., knockout mice), researchers can identify specific metabolic bottlenecks or diversions in the this compound pathway. nih.gov Analytical platforms like liquid chromatography-mass spectrometry (LC-MS) are central to untargeted metabolomics, generating large datasets that require sophisticated bioinformatics tools for analysis and interpretation. nih.govnih.gov Pathway analysis tools such as MetaboAnalyst can then be used to map the identified metabolites onto known metabolic pathways, highlighting those that are significantly perturbed. metaboanalyst.ca